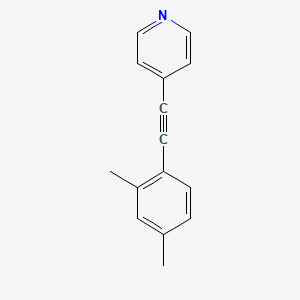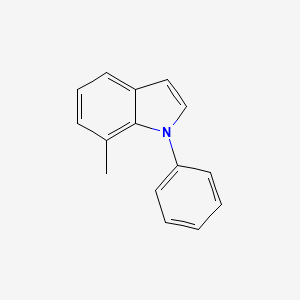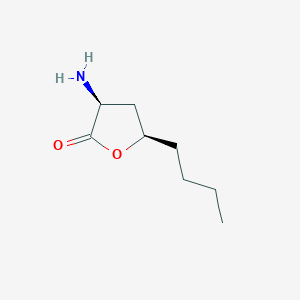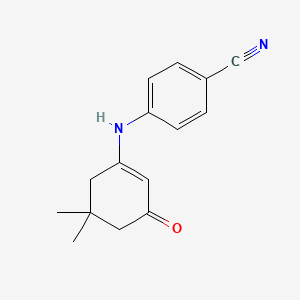
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium bromide, sodium iodide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride
Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide
Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide
Uniqueness
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
34906-32-6 |
|---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
triethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RHKVSAAWZQQCDH-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)

![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)







